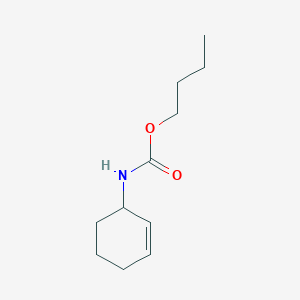

Butyl cyclohex-2-en-1-ylcarbamate

Description

Properties

CAS No. |

879329-38-1 |

|---|---|

Molecular Formula |

C11H19NO2 |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

butyl N-cyclohex-2-en-1-ylcarbamate |

InChI |

InChI=1S/C11H19NO2/c1-2-3-9-14-11(13)12-10-7-5-4-6-8-10/h5,7,10H,2-4,6,8-9H2,1H3,(H,12,13) |

InChI Key |

DUDRXDZKTFGFSH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)NC1CCCC=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Cyclohexene Derivatives

A widely employed method involves reacting cyclohexene derivatives with butyl carbamate under nucleophilic conditions. For instance, tert-butyl cyclohex-2-en-1-ylcarbamate is synthesized via a two-step procedure:

- Deprotonation : Cyclohexenylamine is treated with n-butyllithium at −78°C to generate a reactive enolate intermediate.

- Carbamate Formation : The enolate reacts with butyl chloroformate, followed by warming to room temperature. Purification via column chromatography (pentane/ethyl acetate) yields the product in 70–86% efficiency.

This method’s success hinges on the stability of the enolate intermediate and the steric accessibility of the cyclohexene ring. Side products, such as dicyclohexyl ether, may form if residual alcohol is present, necessitating careful control of reaction stoichiometry.

Carbamate Coupling via Mitsunobu Reaction

The Mitsunobu reaction offers an alternative pathway, particularly for introducing the butyl group. In a representative protocol:

- Protection : cis-Butene-1,4-diol is protected with a tert-butyldiphenylsilyl (TBDPS) group to prevent undesired side reactions.

- Coupling : A Mitsunobu reaction with 2-methyl-5-nitrophenol attaches the phenolic side chain, followed by nitro-group reduction to yield a cyclohexenyl intermediate.

- Carbamate Installation : Reaction with butyl carbamate in the presence of 4-dimethylaminopyridine (DMAP) affords the final product in 89–91% yield.

This route is advantageous for its regioselectivity but requires multiple protection-deprotection steps, increasing synthetic complexity.

Catalytic Oxidation of Cyclohexene

Industrial-scale synthesis often employs catalytic oxidation of cyclohexene. Vanadium-based catalysts (e.g., V₂O₅) with hydrogen peroxide as an oxidant convert cyclohexene to cyclohexenone, which is subsequently functionalized with butyl carbamate. Key conditions include:

- Temperature : 60–80°C

- Catalyst Loading : 5–10 mol%

- Solvent : Acetonitrile or dichloromethane

This method achieves 70–85% conversion efficiency but may produce over-oxidized byproducts like cyclohexanedione.

Mechanistic Insights and Side Reactions

Carbamate Formation Mechanism

The reaction between cyclohexenylamine and butyl chloroformate proceeds via a concerted nucleophilic acyl substitution (Figure 1):

- The amine attacks the electrophilic carbonyl carbon of chloroformate, displacing chloride.

- A tetrahedral intermediate forms, which collapses to release HCl and generate the carbamate.

Side reactions include:

Role of Base in Enolate Stability

Strong bases like n-butyllithium are critical for enolate formation. Deprotonation occurs preferentially at the α-position relative to the carbonyl group, stabilizing the intermediate through conjugation with the cyclohexene ring. Weaker bases (e.g., NaHCO₃) result in incomplete deprotonation and reduced yields.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

- Vanadium Catalysts : Adding 10 mol% V₂O₅ increases cyclohexene conversion by 20% compared to uncatalyzed reactions.

- Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves interfacial contact in biphasic systems, boosting yields to 93%.

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of pentane and ethyl acetate. The tert-butyl group’s hydrophobicity facilitates separation from polar byproducts.

Analytical Validation

- NMR Spectroscopy : Distinct signals for the carbamate carbonyl (δ 156–160 ppm in ¹³C NMR) and cyclohexene protons (δ 5.2–5.8 ppm in ¹H NMR) confirm structure.

- IR Spectroscopy : Stretching vibrations at 1690–1710 cm⁻¹ (C=O) and 1520–1540 cm⁻¹ (N-H) validate carbamate formation.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Substitution | 70–86 | High selectivity, mild conditions | Requires cryogenic temperatures |

| Mitsunobu Reaction | 89–91 | Regioselective | Multi-step, costly reagents |

| Catalytic Oxidation | 70–85 | Scalable, low cost | Over-oxidation byproducts |

Chemical Reactions Analysis

Types of Reactions

Butyl cyclohex-2-en-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohex-2-en-1-one derivatives, while reduction may produce cyclohex-2-en-1-ylamine derivatives .

Scientific Research Applications

Butyl cyclohex-2-en-1-ylcarbamate is a chemical compound belonging to the carbamate class, characterized by a carbamate functional group (-OC(=O)NR2) attached to a cyclohexene structure. The compound, featuring a cyclohexene ring with a butyl group and a carbamate moiety, is of interest in synthetic and biological research. Carbamates are known for their applications in organic synthesis, particularly as protecting groups for amines because of their stability and ease of removal under mild conditions.

Applications

This compound has several applications across different fields:

- Interaction Studies: Interaction studies involving this compound focus on its potential to interact with enzymes, receptors, and other biomolecules. These studies aim to elucidate the compound's mechanisms of action and its effects on various biological pathways. Understanding these interactions is crucial for assessing its viability as a drug candidate or biochemical tool.

- Protection of Amines: Carbamates are widely recognized for their applications in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions.

Structural Similarity

This compound shares structural similarities with several other compounds:

| Compound Name | Unique Features |

|---|---|

| Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | Contains a hydroxymethyl group which can be oxidized; useful as an amine protecting group. |

| (S)-tert-butyl (4-oxocyclohex-2-en-1-yl)carbamate | Features an oxo group that enhances reactivity; used in organic synthesis. |

| Cyclohexenone | A versatile intermediate in organic synthesis; reacts via Michael addition and Diels-Alder reactions. |

These compounds exhibit unique characteristics that differentiate them from this compound while sharing common features such as the presence of cyclohexene structures or carbamate functionalities. Other carbamates and their applications include:

- Benzyl ethyl(1-oxo-1-phenylpropan-2-yl)carbamate and benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate : These benzene-based derivatives have demonstrated the ability to inhibit acetyl- and butyrylcholinesterase enzymes .

- p-Methoxy- and 2,4-Dimethoxybenzyl N-acetylcarbamate potassium salt (BENAC-K) : Useful reagent for the construction of N-alkylacetamide moieties from alkyl halides and alkyl sulfonates .

Use as an agent against abiotic stress in plants

Mechanism of Action

The mechanism of action of butyl cyclohex-2-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting various biochemical processes. Its ability to penetrate cell membranes and its stability make it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares butyl cyclohex-2-en-1-ylcarbamate with structurally or functionally related compounds, focusing on physicochemical properties, hazards, and regulatory status.

Structural Analogs

2.1.1. tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS 155975-19-2)

- Safety: No explicit hazard statements are reported, but its hydroxyl group may influence reactivity compared to the unsaturated cyclohexene ring in this compound.

2.1.2. Boronate-Substituted Carbamates

Examples include:

- tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (CAS 1251732-64-5)

- tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate (CAS 1123661-15-3)

- Key Differences : Boronate groups enable participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound .

- Reactivity : Enhanced utility in synthesizing complex organic molecules due to boron-mediated coupling.

Functional Analogs: Butyl Acrylate (CAS 141-32-2)

Key Findings

- Safety : this compound appears safer than butyl acrylate, which poses significant flammability and toxicity risks.

- Functionality : Boronate-substituted analogs offer unique reactivity, while the hydroxylated derivative (CAS 155975-19-2) may exhibit higher solubility in polar solvents.

- Regulatory Gaps : this compound lacks explicit regulatory listings in major chemical inventories, unlike butyl acrylate, which is globally recognized .

Research and Data Limitations

- Toxicity Data: No acute toxicity (e.g., LD₅₀) or ecotoxicological data (e.g., LC₅₀ for aquatic organisms) are available for this compound, limiting hazard assessments .

- Applications : Specific industrial or pharmaceutical uses remain unclear, necessitating further study.

Q & A

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?

- Methodological Answer : Systematically test solvent effects (polar aprotic vs. protic) using kinetic studies (e.g., UV-Vis monitoring of reaction rates). Control variables include temperature, solvent dielectric constant, and hydrogen-bonding capacity. Statistical tools (ANOVA) can identify significant outliers. Cross-reference findings with computational models (DFT calculations) to correlate solvent interactions with electronic transitions .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C/75% RH. Sample aliquots at intervals (0, 7, 14 days) and analyze degradation products via LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include controls (e.g., antioxidant additives) to assess stabilization strategies .

Q. How can the enantiomeric selectivity of this compound in catalytic reactions be systematically evaluated?

- Methodological Answer : Employ chiral HPLC or capillary electrophoresis to separate enantiomers. Pair with circular dichroism (CD) spectroscopy to confirm absolute configuration. For kinetic resolution studies, measure enantiomeric excess (ee) at multiple timepoints and fit data to the Eyring equation to determine activation parameters .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer : Standardize synthesis and purification protocols (e.g., fixed gradient elution in chromatography). Validate each batch via orthogonal analytical methods (NMR, LC-MS). Include internal controls (e.g., a reference inhibitor) in bioassays to normalize activity data. Use blinded replicates to minimize experimental bias .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Provide step-by-step protocols in the main manuscript, including exact reagent grades, equipment models, and environmental conditions (humidity, light exposure). Deposit raw spectral data (NMR, HPLC traces) in supplementary materials with annotated peak assignments .

Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit (R², residual plots). For comparative studies, apply Student’s t-test or Mann-Whitney U-test with Bonferroni correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.